molecular formula C13H25NO4Si B8814516 [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate

[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate

Cat. No.: B8814516
M. Wt: 287.43 g/mol
InChI Key: GWHDKFODLYVMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tert-butyl(dimethyl)silyl group, an oxoazetidinyl ring, and an acetate group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate typically involves multiple steps. One common route starts with the preparation of the oxoazetidinyl intermediate, which is then functionalized with the tert-butyl(dimethyl)silyl group. The final step involves the acetylation of the hydroxyl group to form the acetate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The acetate group can be substituted with other functional groups, allowing for the creation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential drug candidates or biochemical probes.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its use in developing new pharmaceuticals for various diseases.

    Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidinyl derivatives and silyl-protected molecules. Examples are:

  • [3-[1-[tert-butyldimethylsilyl]oxyethyl]-4-oxoazetidin-2-yl] propionate
  • [3-[1-[tert-butyldimethylsilyl]oxyethyl]-4-oxoazetidin-2-yl] butyrate

Uniqueness

What sets [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate apart is its specific combination of functional groups, which imparts unique chemical properties. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, enhancing the compound’s stability and reactivity. Additionally, the oxoazetidinyl ring contributes to its biological activity, making it a versatile compound for various research applications.

Properties

Molecular Formula

C13H25NO4Si

Molecular Weight

287.43 g/mol

IUPAC Name

[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate

InChI

InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)

InChI Key

GWHDKFODLYVMQG-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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